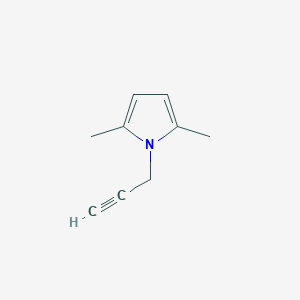

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-1-prop-2-ynylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIBIWLTIDNRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269435 | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-19-7 | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways to 2,5 Dimethyl 1 Prop 2 Yn 1 Yl 1h Pyrrole and Its Derivatives

Established Pyrrole (B145914) Ring Formation Strategies Applicable to the 2,5-Dimethyl-1H-pyrrole Core

The formation of the 2,5-dimethyl-1H-pyrrole core is a well-established process, with several classical and modern synthetic methods available. These methods offer versatility in terms of starting materials, reaction conditions, and scalability.

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, providing a direct and efficient route to substituted pyrroles from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org For the synthesis of the 2,5-dimethyl-1H-pyrrole core, 2,5-hexanedione (B30556) is the ideal precursor. researchgate.net The reaction involves the condensation of the diketone with a primary amine or ammonia (B1221849). organic-chemistry.orgalfa-chemistry.com

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org Subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group. alfa-chemistry.com This is followed by dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically catalyzed by acid, although it can proceed under neutral or weakly acidic conditions. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Recent advancements in the Paal-Knorr synthesis have focused on developing more environmentally benign and efficient protocols. For instance, the use of water as a solvent has been explored, offering a green alternative to traditional organic solvents. researchgate.netresearchgate.net Additionally, various catalysts, including Brønsted and Lewis acids, have been employed to improve reaction rates and yields. rgmcet.edu.in Some notable examples are silica (B1680970) sulfuric acid and ytterbium(III) triflate. rgmcet.edu.in

The following table summarizes representative examples of the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles, highlighting the diversity of applicable amines and reaction conditions.

While the Paal-Knorr synthesis is highly effective, other named reactions in pyrrole chemistry, such as the Hantzsch and Piloty-Robinson syntheses, can be adapted for the formation of the 2,5-dimethylpyrrole core, although they are more commonly used for other substitution patterns.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org To synthesize a 2,5-dimethylpyrrole derivative, one would need to select starting materials that result in methyl groups at the 2 and 5 positions of the final pyrrole ring. This method offers a high degree of flexibility in introducing various substituents onto the pyrrole ring. thieme-connect.com Recent modifications have focused on non-conventional conditions, such as solid-phase synthesis and the use of photoredox catalysis, to enhance the efficiency and applicability of this reaction. organic-chemistry.orgnih.gov

The Piloty-Robinson pyrrole synthesis utilizes the thermal or acid-catalyzed rearrangement of ketazines to form pyrroles. tandfonline.com This reaction typically involves heating the azine of a specific carbonyl compound. tandfonline.com A key step in the mechanism is a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. wikipedia.org For the synthesis of 3,4-disubstituted pyrroles, this method is particularly useful. nih.gov Microwave irradiation has been successfully employed to significantly reduce reaction times and improve yields in the Piloty-Robinson synthesis. nih.gov

An alternative and increasingly popular strategy for synthesizing pyrroles involves the conversion of furan rings. kaist.ac.kr This approach is particularly relevant for the synthesis of 2,5-dimethyl-1H-pyrrole, as 2,5-dimethylfuran (B142691) can be readily converted to 2,5-hexanedione, the precursor for the Paal-Knorr synthesis, through an acid-catalyzed ring-opening reaction. mdpi.com This two-step, one-pot process from 2,5-dimethylfuran to pyrrole compounds is highly efficient and sustainable. mdpi.compolimi.it

Recently, novel photocatalytic methods have been developed for the direct conversion of furans to pyrroles. kaist.ac.krsciengine.com This transformation involves a single-atom exchange where the oxygen of the furan ring is replaced by a nitrogen atom from a suitable nucleophile. kaist.ac.kr This method operates under mild conditions and is compatible with a wide range of functional groups. kaist.ac.kr The mechanism involves the photoexcitation of a catalyst that initiates the oxidation of the furan ring, making it susceptible to nucleophilic attack by the amine. kaist.ac.krsciengine.com

N-Propargylation Strategies for the Pyrrole Nitrogen Atom

Once the 2,5-dimethyl-1H-pyrrole core is synthesized, the next crucial step is the introduction of the propargyl group (prop-2-yn-1-yl) onto the nitrogen atom. This is typically achieved through N-alkylation reactions.

The most straightforward method for N-propargylation is the direct alkylation of the 2,5-dimethyl-1H-pyrrole with a propargyl halide, such as propargyl bromide. This is a classic SN2 reaction where the pyrrolide anion, generated by deprotonation of the pyrrole N-H with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the propargyl halide.

Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and other alkali metal hydroxides or alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and acetone (B3395972) being frequently employed. researchgate.netnih.gov

The following table provides examples of direct N-propargylation on various heterocyclic systems, which are analogous to the N-propargylation of 2,5-dimethyl-1H-pyrrole.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. bohrium.comrsc.org Several MCRs have been developed for the synthesis of N-substituted pyrroles, and these can be adapted for the preparation of N-propargylated derivatives. researchgate.net

For instance, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a primary amine can lead to the formation of highly substituted pyrroles. bohrium.com By using propargylamine (B41283) as the amine component, N-propargylated pyrroles can be synthesized directly. These reactions are often catalyzed by Lewis or Brønsted acids. orientjchem.org

Another approach involves the use of isonitriles in MCRs. The reaction of an isonitrile, an activated alkyne, and an acid can lead to the formation of a pyrrole ring. If the isonitrile or another component contains a propargyl group, this functionality can be incorporated into the final product.

The development of MCRs for the synthesis of N-propargylated pyrroles is an active area of research, offering advantages in terms of efficiency, diversity, and reduced waste generation. orientjchem.org

Intramolecular Cyclization Pathways of N-Propargyl Amines and Enaminones

A prominent strategy for the synthesis of polysubstituted pyrroles involves the intramolecular cyclization of N-propargyl β-enaminones. This method offers an efficient, mild, and metal-free pathway to generate a diverse range of pyrrole derivatives. rsc.org The reaction is typically promoted by a base and proceeds in moderate to good yields, tolerating a variety of substituents on the N-alkyl and N-propargyl groups. rsc.orgresearchgate.net N-propargylic β-enaminones serve as versatile common intermediates for the synthesis of not only pyrroles but also pyridines. acs.org The choice of reaction conditions dictates the selective formation of either heterocycle; in the presence of a base like cesium carbonate, these enaminones cyclize to form pyrroles, while the use of copper bromide without a base leads to the formation of pyridines. acs.org

Metal-Catalyzed Synthetic Routes for N-Propargyl Pyrroles and Analogs

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-propargyl pyrroles and their analogs, offering mild reaction conditions, broad substrate scope, and high efficiency. organic-chemistry.org Gold, palladium, ruthenium, and copper catalysts have all been successfully employed in various synthetic transformations.

Gold-Catalyzed Cascade Reactions for Pyrrole Derivatives

Gold catalysis has proven particularly effective in the synthesis of pyrrole derivatives through cascade reactions. A notable example is the gold(I)-catalyzed cascade reaction that proceeds via an autotandem catalysis mechanism. organic-chemistry.org This process involves the initial addition of a gold-acetylide to an acetal (B89532) moiety, followed by a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization to yield substituted pyrroles. organic-chemistry.org This method allows for the modular synthesis of multi-substituted pyrroles and demonstrates excellent functional group tolerance. organic-chemistry.org

Another application of gold catalysis is in the reaction of skipped diynes (1,4-diynes) with pyrroles. acs.org This cascade reaction involves the consecutive regioselective hydroarylation of the two alkyne moieties with a pyrrole, followed by a 7-endo-dig cyclization to produce 1,6-dihydrocyclohepta[b]pyrroles in good yields. acs.org Furthermore, gold catalysts, in cooperation with isoxazole (B147169) cocatalysts, can facilitate an intramolecular reaction between substituted pyrroles and alkynes, leading to pyrrole dearomatization and the formation of 2,2-disubstituted-2H-pyrroles. nih.gov Cationic N-heterocyclic carbene-gold(I) complexes are also capable of catalyzing the formation of tri- and tetrasubstituted pyrroles through an amino-Claisen rearrangement of N-propargyl β-enaminone derivatives. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Gold(I) catalyst | Terminal alkynes, Acetal-containing compounds | Substituted pyrroles | Autotandem catalysis, 5-endo-dig cyclization. organic-chemistry.org |

| Gold catalyst | Skipped diynes, Pyrroles | 1,6-Dihydrocyclohepta[b]pyrroles | Consecutive hydroarylation, 7-endo-dig cyclization. acs.org |

| Gold catalyst / Isoxazole cocatalyst | Substituted pyrroles with tethered alkynes | 2,2-Disubstituted-2H-pyrroles | Pyrrole dearomatization. nih.gov |

| Cationic NHC-Gold(I) complex | N-Propargyl β-enaminone derivatives | Tri- and tetrasubstituted pyrroles | Amino-Claisen rearrangement. acs.org |

Palladium and Ruthenium Catalysis in N-Propargyl Pyrrole Synthesis

Palladium and ruthenium catalysts have also been instrumental in the synthesis of N-propargyl pyrroles and related structures. Palladium-catalyzed reactions have been developed for the synthesis of N-vinyl pyrroles from vinyl triflates and azaheterocycles. nih.gov Additionally, palladium catalysis enables a general synthesis of 2-substituted pyrroles through the monoallylation of amines with allylic alcohols, followed by a ruthenium-catalyzed ring-closing metathesis of the resulting diallylated amines to form pyrrolines. organic-chemistry.org Subsequent aromatization with ferric chloride yields the desired pyrroles. organic-chemistry.org

Ruthenium catalysis has been employed in the oxidative annulation of enamides with alkynes to produce N-acetyl substituted or N-unsubstituted pyrroles. acs.org Furthermore, ruthenium complexes can catalyze various transformations of propargyl alcohols with pyrroles, leading to alkylated, propargylated, or annulated heteroaromatics. nih.gov The reaction pathway is dependent on the substitution pattern of the propargyl alcohol. nih.gov

| Catalyst | Reactants | Product Type | Key Features |

| Palladium catalyst | Vinyl triflates, Azaheterocycles | N-Vinyl pyrroles | Stereospecific N-vinylation. nih.gov |

| Palladium and Ruthenium catalysts | Amines, Allylic alcohols | 2-Substituted pyrroles | Monoallylation followed by ring-closing metathesis and aromatization. organic-chemistry.org |

| Ruthenium catalyst | Enamides, Alkynes | N-Substituted or unsubstituted pyrroles | Oxidative annulation via C(sp²)–H/N–H bond cleavage. acs.org |

| Ruthenium(0) complex | Pyrroles, Propargyl alcohols | Alkylated, propargylated, or annulated pyrroles | Atom-economic transformations. nih.gov |

Copper-Mediated Cyclizations and Annulations

Copper catalysts have been widely used in the synthesis of pyrrole derivatives through various cyclization and annulation strategies. Copper-mediated [3+2] cyclization of CF₃-imidoyl sulfoxonium ylides with terminal alkynes provides a route to 5-trifluoromethylpyrroles. chemistryviews.org This reaction proceeds under mild conditions with good functional group tolerance. chemistryviews.org Copper hydride (CuH)-catalyzed coupling of enynes and nitriles is another efficient method for preparing polysubstituted N-H pyrroles with high regioselectivity. acs.org

Copper salts can also catalyze the annulation reaction of diazo esters with propargyl amines to form 2,5-dihydropyrroles. rsc.org This process is thought to proceed through the formation of an N-ylide intermediate. rsc.org Furthermore, copper-mediated cyclization-halogenation and cyclization-cyanation reactions of β-hydroxyalkynes and o-alkynylphenols and anilines have been developed to produce functionalized furo[3,2-b]pyrroles, benzofurans, and indoles. nih.gov

| Catalyst | Reactants | Product Type | Key Features |

| Copper(I) triflate (CuOTf) | CF₃-imidoyl sulfoxonium ylides, Terminal alkynes | 5-Trifluoromethylpyrroles | [3+2] cyclization. chemistryviews.org |

| Copper hydride (CuH) | Enynes, Nitriles | Polysubstituted N-H pyrroles | Reductive coupling and subsequent cyclization. acs.org |

| Copper salt | Diazo esters, Propargyl amines | 2,5-Dihydropyrroles | Annulation via N-ylide formation. rsc.org |

| Copper halides/cyanide (CuX) | β-Hydroxyalkynes, o-Alkynylphenols/anilines | Fused and functionalized pyrroles and other heterocycles | Cyclization-halogenation/cyanation. nih.gov |

Sustainable and Green Chemical Approaches in Pyrrole Synthesis

Development of Solvent-Free and Aqueous Reaction Systems for Pyrrole Derivatives

A key aspect of green pyrrole synthesis is the move towards solvent-free and aqueous reaction systems. researchgate.net Solvent-free synthesis methods eliminate the use of volatile organic compounds, leading to safer and more environmentally friendly processes. researchgate.net For instance, a solvent-free synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol has been developed, which involves reacting 2,5-hexanedione with serinol without any solvent. google.com Microwave-assisted solid-state reactions have also been employed for the synthesis of pyrrole derivatives, offering benefits such as rapid reaction times and reduced environmental impact. jmest.org

| Method | Reactants | Product | Key Features |

| Solvent-free reaction | 2,5-Hexanedione, Serinol | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | No solvent or catalyst required. google.com |

| Microwave-assisted solid-state reaction | Various precursors | Substituted pyrroles | Rapid, solvent-free. jmest.org |

| Aqueous Paal-Knorr condensation | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted pyrroles | Use of water as a green solvent, mild conditions. organic-chemistry.org |

| One-pot, two-step aqueous synthesis | 2,5-Dimethylfuran, Primary amines | Pyrrole compounds | Water acts as both reactant and co-product, high carbon efficiency. mdpi.comnih.gov |

Evaluation of Atom Economy and E-Factor for 2,5-Dimethylpyrrole Synthesis

The synthesis of 2,5-dimethylpyrrole, the core scaffold of the target compound, is often achieved via the Paal-Knorr reaction, which involves the condensation of 2,5-hexanedione with a primary amine or ammonia. nih.govorgsyn.org Modern synthetic strategies have focused on improving the environmental footprint of this process, particularly by starting from bio-based precursors like 2,5-dimethylfuran. nih.govnih.gov A notable one-pot, two-step process involves the initial acid-catalyzed hydrolysis of 2,5-dimethylfuran to yield 2,5-hexanedione, which is then reacted in the same vessel with a primary amine to form the corresponding N-substituted 2,5-dimethylpyrrole derivative. nih.govmdpi.com

This integrated approach demonstrates significant efficiency and adherence to green chemistry principles. nih.gov The primary co-product of the second step (Paal-Knorr condensation) is water, which is also a necessary reagent for the first step (furan ring-opening), creating the potential for a circular process. nih.govmdpi.com The reactions are characterized by very good atom economy, ranging from 75% to 90%. nih.gov

The environmental impact of this synthetic pathway has been quantitatively assessed using metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. nih.gov For the two-step synthesis of various pyrrole compounds from 2,5-dimethylfuran, exceptionally low E-factors, ranging from 0.8 down to 0.128, have been achieved. nih.gov These values are remarkably favorable when compared to the typical E-factor range of 5 to 50 for the fine chemicals industry. nih.govnih.gov The process is also marked by high carbon efficiency, reaching up to 80%, and yields for the pyrrole formation step are often very good to excellent (80-95%) without requiring further purification. nih.gov

The following table summarizes the green chemistry metrics for the synthesis of various N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione (derived from 2,5-dimethylfuran) and a selection of primary amines, illustrating the efficiency of the Paal-Knorr reaction in this context. nih.gov

Table 1. Green Chemistry Metrics for the Synthesis of N-Substituted 2,5-Dimethylpyrroles

| Entry | Primary Amine | Yield (%) | Atom Efficiency (%) | Carbon Efficiency (%) | E-Factor |

|---|---|---|---|---|---|

| 1 | Propylamine | >90 | 61 | 78 | 0.80 |

| 2 | Pentylamine | >90 | 67 | 84 | 0.59 |

| 3 | Hexylamine | >90 | 70 | 87 | 0.52 |

| 4 | Ethanolamine | >90 | 77 | 94 | 0.35 |

| 5 | 3-Amino-1-propanol | >90 | 70 | 86 | 0.51 |

| 6 | Cysteamine | >90 | 67 | 83 | 0.58 |

Synthetic Transformations for Functionalizing the 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole Scaffold

The this compound scaffold possesses two primary sites for further synthetic transformations: the electron-rich pyrrole ring and the terminal alkyne of the N-propargyl group. researchgate.netresearchgate.net This dual reactivity allows for a wide range of functionalization strategies to generate diverse and complex molecular architectures.

Functionalization of the pyrrole core predominantly occurs via electrophilic substitution reactions due to the ring's electron-rich nature. researchgate.net While the N-substituent directs reactivity, the C-H bonds at the 3- and 4-positions are available for modification. Modern methods, including various metal-catalyzed C-H functionalization reactions, offer precise control over the introduction of new substituents, which can be challenging to achieve with classical Lewis acid-mediated approaches. researchgate.net For instance, N-acylpyrroles can undergo chemoselective transformations such as an anionic Fries rearrangement or C-H functionalization, controlled by the choice of base, to yield 2-aroylpyrroles. rsc.org These strategies highlight the potential for selective modification of the pyrrole ring within the target scaffold.

The N-propargyl group provides a versatile handle for a different set of chemical transformations, primarily involving the terminal alkyne. This functional group is a cornerstone in synthetic chemistry, enabling a variety of coupling and cycloaddition reactions. The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and regioselective formation of triazole rings. It can also undergo Sonogashira coupling with aryl or vinyl halides, metal-catalyzed hydration to form ketones, and various other addition reactions across the triple bond. Transformations involving the N-propargyl group in pyrrole-containing molecules have been explored, including ruthenium-catalyzed reactions, demonstrating the utility of this functional handle for constructing more complex systems. researchgate.net The ability to selectively functionalize either the pyrrole ring or the propargyl side chain provides a powerful strategic advantage in the synthesis of complex derivatives based on this scaffold. nih.govmdpi.com

Reactivity and Functionalization of 2,5 Dimethyl 1 Prop 2 Yn 1 Yl 1h Pyrrole

Alkyne Functional Group Reactivity in 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

The terminal alkyne of the propargyl group is a versatile functional handle for a variety of addition and coupling reactions.

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.gov The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules.

The CuAAC reaction involving N-propargyl heterocycles, such as this compound, with various organic azides furnishes the corresponding triazole-linked conjugates. These reactions are typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole ring is a stable aromatic linker that can influence the biological activity and physical properties of the parent molecule.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Ethyl azidoacetate | CuSO₄, Sodium Ascorbate | Ethanol/Water | 3-((1-(Ethoxycarbonyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | High | |

| 1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Benzyl azide | CuSO₄, Sodium Ascorbate | Ethanol/Water | 3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione | High | |

| N-propargylcinnolinone | Benzyl azide | [(IMes)Cu(Br,I)] | Not specified | N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl-cinnolinone | High | researchgate.net |

The triple bond of the propargyl group is susceptible to hydrometallation reactions, such as hydroboration and hydrosilylation. These reactions involve the addition of a metal-hydride bond across the alkyne, leading to the formation of organometallic intermediates that can be further functionalized. For instance, the hydroboration of terminal alkynes with dialkylboranes proceeds with high regioselectivity to yield vinylboranes, which can then be used in subsequent cross-coupling reactions or oxidized to carbonyl compounds. researchgate.net

Similarly, hydrosilylation involves the addition of a silicon-hydride bond across the alkyne, typically catalyzed by transition metals, to form vinylsilanes. These vinylsilanes are versatile synthetic intermediates.

Nucleophilic additions to the propargyl group are also possible. For instance, thiols, amines, and alcohols can add across the activated triple bond in Michael-type additions, particularly when the alkyne is conjugated to an electron-withdrawing group. acs.org

The terminal alkyne of this compound can undergo oxidative coupling reactions to form symmetric or unsymmetric diynes. The Glaser coupling, for example, involves the copper-catalyzed oxidative homocoupling of terminal alkynes in the presence of an oxidant such as oxygen. This reaction leads to the formation of a 1,3-diyne.

Furthermore, the Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, allows for the coupling of terminal alkynes with aryl or vinyl halides. nih.govnih.govnih.govkeyorganics.net This reaction is a powerful method for the formation of carbon-carbon bonds and can be used to introduce aryl or vinyl substituents onto the propargyl group of the title compound. A cascade Sonogashira coupling followed by cyclization has been reported for the synthesis of pyrazoles from N-propargyl sulfonylhydrazones. mdpi.com

Pyrrole (B145914) Ring Reactivity and Dearomatization Processes

The 2,5-dimethylpyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The methyl groups at the 2- and 5-positions direct incoming electrophiles to the 3- and 4-positions.

Due to the electron-donating nature of the nitrogen atom and the activating effect of the two methyl groups, the pyrrole ring in this compound is highly activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and formylation are expected to occur preferentially at the vacant 3- and 4-positions.

For instance, the Vilsmeier-Haack reaction, which employs a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide) and phosphorus oxychloride, is a classic method for the formylation of electron-rich aromatic rings. researchgate.netresearchgate.netnih.govresearchgate.net In the case of 2,5-dimethyl-1-phenylpyrrole, a close analogue, this reaction would lead to the introduction of a formyl group at the 3-position. acs.org Similarly, nitration of 3,5-dimethylpyrazole, another five-membered heterocycle, with nitric acid in trifluoroacetic anhydride (B1165640) results in the formation of the 4-nitro derivative in good yield.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on 2,5-Dimethylpyrrole Derivatives (Note: Data presented is for analogous 2,5-dimethylpyrrole systems.)

| Pyrrole Substrate | Reaction | Reagents | Product | Yield (%) | Reference |

| 2,5-di(2-thienyl)-1-methylpyrrole | Vilsmeier Formylation | POCl₃, DMF | 2,5-di(2-thienyl)-1-methylpyrrole-3-carbaldehyde | 82-97 | acs.org |

| 3,5-Dimethylpyrazole | Nitration | HNO₃, (CF₃CO)₂O | 3,5-Dimethyl-4-nitropyrazole | 76 |

While the electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack, nucleophilic attack can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups or through the formation of a cationic intermediate.

Rearrangement reactions involving the pyrrole ring can also be induced. For example, a study on the reactions of N-propargyl pyrroles with a ruthenium complex showed that the presence of an aldehyde group on the pyrrole ring can trigger a cyclization reaction. In this process, the triple bond of the propargyl group coordinates to the ruthenium center, which is followed by either the formation of a vinylidene intermediate or direct nucleophilic attack, leading to the formation of pyrrolizine or pyrrolopyrazinium systems. Although the title compound lacks an activating aldehyde group, this study highlights the potential for intramolecular reactions between the propargyl group and the pyrrole ring under transition metal catalysis.

Dearomatization of the pyrrole ring is another possible reaction pathway, which can be achieved through various methods, including reduction or cycloaddition reactions that disrupt the aromatic system. A palladium-catalyzed cross-coupling reaction has been utilized to introduce aryl substituents onto 2,5-disubstituted pyrroles, which can then be rearranged to 2,3,5-trisubstituted pyrroles under acidic conditions, proceeding through a dearomatized intermediate.

Chemoselectivity and Regioselectivity in Complex Reactions of this compound

The presence of multiple reactive sites in N-propargyl pyrroles—the pyrrole ring, the methyl groups, and the terminal alkyne—necessitates precise control over reaction conditions to achieve desired outcomes. Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preferential formation of one constitutional isomer over another, are paramount in the functionalization of these molecules.

In reactions involving polyfunctional pyrroles, the choice of reagents and catalysts dictates which part of the molecule reacts. For instance, the oxidation or reduction of substituted pyrroles can be directed to specific formyl or chloro groups, demonstrating that high levels of selectivity are achievable. researchgate.net In the context of this compound, the terminal alkyne of the propargyl group is a primary site for reactivity. Transition metal catalysis, particularly with ruthenium, has been shown to be highly effective and selective. Ruthenium-catalyzed propargylic alkylation of propargylic alcohols with ketones, for example, proceeds with complete regioselectivity to yield γ-keto acetylenes. organic-chemistry.org This suggests that in the presence of a suitable ruthenium catalyst and a nucleophile, the terminal carbon of the propargyl group in this compound would be the preferred site of attack.

The reaction pathway in ruthenium-catalyzed functionalizations can be highly dependent on the substitution pattern of the reacting partner. nih.gov This highlights the subtle interplay of electronic and steric factors in determining the regiochemical and chemoselective outcome of complex reactions involving the N-propargyl pyrrole scaffold.

| Factor | Influence on Reactivity | Example Outcome |

|---|---|---|

| Catalyst Choice | Determines the mode of alkyne activation and the reaction pathway (e.g., cyclization, alkylation). | Ruthenium catalysts favor propargylic alkylation; Gold catalysts can promote intramolecular cyclization. organic-chemistry.orgnih.gov |

| Substituents on Pyrrole Ring | Electron-donating or withdrawing groups can influence the nucleophilicity of the pyrrole ring and the propensity for cyclization. | An aldehyde group on the pyrrole ring can actively stimulate cyclization reactions in the presence of a ruthenium complex. nih.gov |

| Reacting Partner/Nucleophile | The nature of the nucleophile influences where it attacks the N-propargyl pyrrole intermediate. | Ketone enolates attack the propargylic position in Ru-catalyzed reactions. organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Studies of N-Propargyl Pyrroles

The propargyl group is not merely a handle for functionalization but also a key participant in intramolecular reactions, leading to the formation of complex, fused heterocyclic structures. These cyclization reactions are of significant interest for the synthesis of novel scaffolds for pharmaceutical and materials science applications.

Formation of Fused Heterocyclic Systems from N-Propargyl Pyrroles

The intramolecular cyclization of N-propargyl pyrroles is a powerful strategy for constructing fused ring systems. The regioselectivity of these cyclizations—whether they proceed via an exo-dig or endo-dig pathway—is often controlled by the choice of catalyst and the substitution on the alkyne.

Gold-catalyzed cyclization of N-propargyl derivatives with terminal alkynes typically favors a 6-exo-dig pathway. nih.gov However, when internal alkynes are used, the reaction can exclusively yield 7-endo-dig cyclization products. nih.gov In contrast, base-supported cyclizations, for instance using sodium hydride (NaH), have been observed to result solely in 6-exo-dig products, regardless of the alkyne's substitution, proceeding through a postulated allenic intermediate. nih.gov

Various catalysts can be employed to synthesize a range of fused heterocycles. Indium(III) chloride has been used to catalyze the intramolecular cyclization of homopropargyl azides to form pyrroles with complete 5-endo-dig regioselectivity. acs.orgnih.gov Copper catalysts have been utilized in the intramolecular cyclization of N-propargyl-adenine to generate fluorescent, purine-fused tricyclic systems. figshare.com In this case, the regiochemical outcome (formation of endocyclic vs. exocyclic double bonds) was dependent on the electronic nature of substituents on the propargyl group. figshare.com These methodologies provide efficient routes to novel skeletons like pyrrolopyrazinones and pyrrolooxazinones from N-alkyne-substituted pyrrole esters. researchgate.net

| Catalyst/Reagent | Typical Regioselectivity | Resulting Fused System (Example) | Reference |

|---|---|---|---|

| Gold (Au) | 6-exo-dig (terminal alkynes), 7-endo-dig (internal alkynes) | Pyrrolopyrazinoindoles | nih.gov |

| Sodium Hydride (NaH) | 6-exo-dig | Pyrrolopyrazinoindoles | nih.gov |

| Indium (InCl₃) | 5-endo-dig | Pyrroles from homopropargyl azides | acs.orgnih.gov |

| Copper (CuBr) | Dependent on substituents | Purine-fused tricyclics | figshare.com |

Ruthenium-Catalyzed Cyclization Pathways and Mechanistic Insights

Ruthenium complexes are particularly versatile catalysts for transformations involving N-propargyl pyrroles. The specific reaction pathway is dictated by the catalyst and the substituents on both the pyrrole and the propargyl unit. nih.gov

Mechanistic studies reveal that the reaction of N-propargyl pyrroles with a ruthenium complex like [Cp(PPh₃)₂RuCl] typically begins with the coordination of the alkyne's triple bond to the ruthenium metal center. nih.gov From this point, two primary pathways can emerge: the formation of a vinylidene intermediate or direct nucleophilic attack. nih.gov The presence of an aldehyde group on the pyrrole ring has been shown to be crucial in promoting the cyclization reaction. nih.gov The initial vinylidene complex can be deprotonated to form a neutral acetylide complex or react with a nucleophile like an amine to generate a carbene complex containing a fused pyrrolizine group. nih.gov

Alternatively, if the N-propargyl pyrrole first reacts with an amine to form an imine, subsequent treatment with the ruthenium catalyst can lead to a cationic pyrrolopyrazinium group. nih.gov The mode of activation of propargyl alcohols in the presence of ruthenium catalysts also depends on their substitution pattern; secondary alcohols can form alkenyl complexes via a 1,2-hydrogen shift, while tertiary alcohols tend to form allenylidene intermediates. nih.gov These intermediates are key to understanding the subsequent bond-forming steps that lead to annulated or functionalized pyrrole products.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl 1 Prop 2 Yn 1 Yl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. However, specific experimental NMR data for 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole are not available in the reviewed literature.

A ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, one would expect to observe distinct signals for the methyl protons, the pyrrole (B145914) ring protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal connectivity between adjacent protons.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Pyrrole-H (C3, C4) | Data not available | Singlet |

| CH₃ (on pyrrole ring) | Data not available | Singlet |

| N-CH₂ (methylene) | Data not available | Doublet |

| C≡C-H (acetylenic) | Data not available | Triplet |

Note: This table is predictive. Specific experimental data is not available.

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, distinct signals would be expected for the two types of pyrrole ring carbons (substituted and unsubstituted), the methyl carbons, the methylene carbon, and the two acetylenic carbons.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Pyrrole C2, C5 | Data not available |

| Pyrrole C3, C4 | Data not available |

| CH₃ (on pyrrole ring) | Data not available |

| N-CH₂ (methylene) | Data not available |

| C≡CH (alkyne) | Data not available |

| C≡CH (alkyne) | Data not available |

Note: This table is predictive. Specific experimental data is not available.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the coupling between the methylene (N-CH₂) and acetylenic (C≡C-H) protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals of the pyrrole protons to their corresponding carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the entire molecular skeleton, such as the connection from the N-CH₂ protons to the C2 and C5 carbons of the pyrrole ring.

No published 2D NMR data could be found for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₁N), the exact mass can be calculated. While experimental HRMS data is unavailable, the theoretical monoisotopic mass is 133.08914 Da.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. It typically forms protonated molecules [M+H]⁺ or other adducts. The fragmentation of these ions can then be studied to elucidate the structure.

While experimental ESI-MS spectra for this specific compound are not available in the literature, predicted collision cross-section (CCS) values for various adducts have been calculated and are available in public databases. These values provide theoretical information about the ion's shape in the gas phase.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.09642 | 126.0 |

| [M+Na]⁺ | 156.07836 | 137.6 |

| [M-H]⁻ | 132.08186 | 127.2 |

| [M+NH₄]⁺ | 151.12296 | 146.4 |

| [M+K]⁺ | 172.05230 | 134.1 |

Source: PubChemLite. Data is predictive and not from experimental measurement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds. The spectrum of this compound is a composite of the vibrations from the 2,5-dimethylpyrrole ring and the N-substituted propargyl group.

The key characteristic vibrations for the propargyl (prop-2-yn-1-yl) group are the terminal alkyne C-H stretch (ν(≡C-H)), which appears as a sharp, strong band around 3300 cm⁻¹, and the C≡C triple bond stretch (ν(C≡C)), which is typically observed in the 2100-2140 cm⁻¹ region. The intensity of the C≡C stretching band in the IR spectrum can be variable, but it often produces a strong, sharp signal in the Raman spectrum.

The 2,5-dimethylpyrrole moiety contributes several characteristic bands. The aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹. The C=C and C-N stretching vibrations within the pyrrole ring typically appear in the 1300-1600 cm⁻¹ region. researchgate.net Vibrations associated with the methyl groups, including symmetric and asymmetric C-H stretching, occur in the 2850-3000 cm⁻¹ range. The substitution pattern on the pyrrole ring influences the exact positions and intensities of these bands. For N-substituted pyrroles like N-methylpyrrole, characteristic bands for C-C and C-N stretching are well-documented. bibliotekanauki.pl

A comprehensive assignment of the principal vibrational modes expected for this compound is presented in the table below, based on established data for pyrroles and alkynes.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | IR, Raman |

| =C-H Stretch | Pyrrole Ring | 3050 - 3150 | IR, Raman |

| C-H Asymmetric Stretch | Methyl (CH₃) & Methylene (CH₂) | 2950 - 3000 | IR, Raman |

| C-H Symmetric Stretch | Methyl (CH₃) & Methylene (CH₂) | 2850 - 2900 | IR, Raman |

| C≡C Stretch | Alkyne | 2100 - 2140 | IR, Raman |

| C=C Stretch | Pyrrole Ring | 1450 - 1550 | IR, Raman |

| C-N Stretch | Pyrrole Ring | 1300 - 1400 | IR, Raman |

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy of this compound is used to investigate its electronic transitions. The pyrrole ring is the primary chromophore, responsible for absorption in the UV region. Like other simple pyrroles, the spectrum is expected to be dominated by π→π* transitions. The parent 2,5-dimethyl-1H-pyrrole exhibits absorption bands in the ultraviolet range. nist.gov The N-substitution with an electronically isolated propargyl group is not expected to cause a significant shift in the absorption maxima compared to other N-alkylated pyrroles, as the alkyne is not in conjugation with the pyrrole ring's π-system. rsc.org

Generally, simple pyrrole compounds are known to be weakly or non-fluorescent. Significant fluorescence in pyrrole derivatives typically arises from the presence of extended π-conjugated systems or specific substituents that facilitate strong intramolecular charge transfer (ICT) states. nih.gov The title compound lacks such features, and therefore, it is predicted to exhibit very weak or negligible fluorescence emission in solution. Any observed emission would likely be broad and have a low quantum yield.

Table 2: Expected Electronic Absorption Data for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Solvent Effects |

|---|---|---|---|

| π→π* | Pyrrole Ring | 210 - 240 | Minimal shifts expected in common organic solvents |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the surveyed literature, the expected molecular geometry can be inferred from crystal structures of related N-substituted pyrrole derivatives. nih.govresearchgate.net

This technique would confirm the planarity of the 2,5-dimethylpyrrole ring. It would also provide precise measurements of all bond lengths and angles, including those of the propargyl substituent. The orientation of the propargyl group relative to the pyrrole ring would be determined, revealing the preferred conformation in the crystal lattice. Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as C-H···π interactions, which could influence the solid-state properties of the compound.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=C (pyrrole) | ~1.37 - 1.39 Å |

| Bond Length | C-N (pyrrole) | ~1.36 - 1.38 Å |

| Bond Length | N-CH₂ (substituent) | ~1.46 Å |

| Bond Length | C≡C (alkyne) | ~1.20 Å |

| Bond Length | ≡C-H (alkyne) | ~1.06 Å |

| Bond Angle | C-N-C (pyrrole) | ~108° - 110° |

| Bond Angle | C-C=C (pyrrole) | ~107° - 108° |

| Bond Angle | N-CH₂-C≡ | ~110° - 112° |

Note: The values presented are typical and derived from crystallographic data of analogous molecular fragments.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves to verify the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. For this compound, with the molecular formula C₉H₁₁N, the theoretical percentages of each element can be calculated based on their atomic masses.

The synthesis of novel substituted pyrroles is routinely validated using this technique, where the experimentally determined percentages must match the calculated values, typically within a margin of ±0.4%. mdpi.comresearchgate.net This confirmation is crucial for establishing the identity of the target molecule.

Table 4: Elemental Analysis Data for C₉H₁₁N

| Element | Molecular Formula | Theoretical (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₉H₁₁N | 82.39 | 82.1-82.7 |

| Hydrogen (H) | C₉H₁₁N | 8.45 | 8.2-8.6 |

Note: "Found (%)" represents a typical acceptable range for an experimentally determined value.

Computational and Theoretical Investigations of 2,5 Dimethyl 1 Prop 2 Yn 1 Yl 1h Pyrrole

Intermolecular Interaction Analysis in Crystalline and Solution States

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole, influencing its crystal packing, solubility, and interactions with biological systems. Computational methods provide profound insights into these non-covalent forces.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis involves generating a three-dimensional surface around the molecule, color-coded to represent different properties such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions. nih.govmdpi.com

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the dominant interactions governing its crystal packing. Red spots on the d_norm map would indicate close contacts, likely corresponding to hydrogen bonds or other strong interactions, while blue regions would signify weaker or more distant contacts. mdpi.com The shape and features of the two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net

Based on the analysis of similar propargyl-substituted heterocyclic compounds, it can be anticipated that the crystal packing of this compound would be significantly influenced by a combination of H···H, C···H/H···C, and N···H/H···N interactions. researchgate.netnih.gov The presence of the propargyl group introduces the possibility of C-H···π interactions, where the acetylenic proton or the methylene (B1212753) protons could interact with the π-system of the pyrrole (B145914) or phenyl rings of adjacent molecules. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of structurally related molecules, is presented in the table below. researchgate.net

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···H | 40 - 50 | Represents the most significant contribution, arising from the numerous hydrogen atoms on the methyl and propargyl groups. |

| C···H / H···C | 25 - 35 | Indicates van der Waals interactions between carbon and hydrogen atoms, contributing significantly to the overall packing. |

| N···H / H···N | 5 - 10 | Corresponds to potential weak hydrogen bonding involving the pyrrole nitrogen and nearby hydrogen atoms. |

| C···C | 3 - 7 | Reflects π-π stacking interactions that may occur between the pyrrole rings of adjacent molecules. |

Quantification of Hydrogen Bonding and Van der Waals Interactions

Beyond the qualitative visualization provided by Hirshfeld surfaces, computational chemistry allows for the quantification of the energies associated with hydrogen bonds and van der Waals interactions. In the crystalline state, the geometry of intermolecular contacts obtained from X-ray crystallography can be used as a starting point for theoretical calculations, such as Density Functional Theory (DFT), to determine the strength of these interactions. mdpi.comdntb.gov.ua

Molecular Docking and Ligand-Target Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Computational Prediction of Binding Modes and Affinities with Biological Targets

The process of molecular docking involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of a docking study provide a plausible binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

Given that various pyrrole derivatives have shown a wide range of biological activities, it is conceivable that this compound could be investigated as a potential inhibitor for various enzymes. For instance, related pyrrole compounds have been docked into the active sites of enzymes like enoyl-ACP reductase and dihydrofolate reductase. nih.govresearchgate.net A hypothetical docking study of this compound into a generic kinase binding site might reveal key interactions.

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bonding | Asp, Glu, Ser | The propargyl group's terminal alkyne could act as a hydrogen bond donor to a carbonyl oxygen on the protein backbone or a carboxylate side chain. |

| Hydrophobic Interactions | Leu, Val, Ile, Ala | The dimethyl-pyrrole core and the propyl chain would likely engage in van der Waals contacts within a hydrophobic pocket of the binding site. |

| π-π Stacking | Phe, Tyr, Trp | The pyrrole ring could form stacking interactions with the aromatic side chains of amino acid residues. |

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential potency.

Rationalization of Structure-Activity Relationships (SAR) based on Computational Models

Computational models, particularly those derived from molecular docking, are instrumental in understanding and rationalizing structure-activity relationships (SAR). nih.govmdpi.com By comparing the docking poses and scores of a series of related compounds, researchers can identify which structural features are critical for binding and activity.

For a series of analogues of this compound, computational modeling could help explain differences in biological activity. For example, if a related compound with a different substituent on the pyrrole nitrogen shows higher activity, docking studies might reveal that this new substituent forms an additional favorable interaction with the target protein. Conversely, if a modification leads to a loss of activity, the model might show a steric clash or the loss of a key hydrogen bond. researchgate.net

This iterative process of computational prediction and experimental validation is a cornerstone of modern drug design. The insights gained from molecular docking of this compound and its derivatives would be invaluable for guiding the synthesis of new compounds with improved potency and selectivity.

Exploration of Advanced Applications of 2,5 Dimethyl 1 Prop 2 Yn 1 Yl 1h Pyrrole Derivatives

Materials Science Applications

The unique structure of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole and its derivatives makes them valuable building blocks in materials science. The pyrrole (B145914) ring contributes to the electronic properties of resulting materials, while the propargyl group provides a reactive handle for polymerization and functionalization.

Development of Conjugated Polymers and Optoelectronic Materials

Pyrrole-based conjugated polymers are a significant class of materials in the field of organic electronics due to their desirable optical and electrical properties. The electronic characteristics of these polymers can be fine-tuned by modifying their chemical structure. scispace.com The incorporation of pyrrole derivatives into polymer chains leads to materials with applications in electronic devices like film transistors, electroluminescent diodes, and photovoltaic cells. scispace.com

Derivatives of diketopyrrolopyrrole (DPP), a chromophore containing two pyrrole rings, have been extensively studied for creating conjugated polymers for optoelectronic devices. rsc.orgsemanticscholar.org The synthesis of polymers containing DPP units allows for the creation of materials with high charge carrier mobility and stability. semanticscholar.org By altering the donor and acceptor units within the polymer backbone, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's band gap and optoelectronic properties. semanticscholar.orgnih.gov The synthesis of all-acceptor polymers using pyridine-flanked diketopyrrolopyrrole and 2,2'-bithiazole (B7772081) has been shown to produce materials with good thermal stability and specific energy levels suitable for electronic applications. semanticscholar.org

Integration into Oligoaryl Systems for Tunable Optoelectronic Properties

The principles of tuning electronic properties are not limited to long-chain polymers but are also applicable to shorter, well-defined molecules known as oligomers. Theoretical studies using Density Functional Theory (DFT) have shown that the electronic properties of oligopyrroles can be systematically modified. scispace.com Factors such as the number of repeating units and the introduction of various substituent groups on the pyrrole ring directly influence the HOMO-LUMO gap. scispace.comresearchgate.net This tunability is crucial for designing materials with specific absorption and emission characteristics required for various optoelectronic applications. scispace.com

For instance, diversifying the aromatic units attached to a pyrrolo[3,2-b]pyrrole (B15495793) core allows for the tuning of optical absorbances across the visible spectrum. rsc.org This approach provides clear design guidelines for achieving electrochemically stable materials with tailored properties for use in optical and electronic devices. rsc.org

Role as Versatile Ligands in Coordination and Organometallic Chemistry

The nitrogen atom in the pyrrole ring and the triple bond of the propargyl group in this compound can act as coordination sites for metal ions, making its derivatives versatile ligands in coordination and organometallic chemistry. Pyrrole-based ligands, such as those derived from pyrrole-imine, have been used to synthesize a range of metal complexes with aluminum, titanium, tungsten, and zinc. researchgate.net

Schiff base ligands derived from pyrrole-2-carbaldehyde readily form complexes with transition metals like copper(II) and cobalt(II). nih.gov The resulting complexes often exhibit distinct geometries and electronic properties determined by the metal center and the ligand structure. nih.govsemanticscholar.org For example, a cobalt(III) complex with a pyrrolopyrrolizine ligand was synthesized and characterized as an octahedral, low-spin complex. semanticscholar.org The ability of these ligands to stabilize various metals in different oxidation states is fundamental to their application in catalysis and materials synthesis.

Application in Advanced Elastomer Composites and Functional Materials

Derivatives of 2,5-dimethyl-1H-pyrrole have been successfully employed to functionalize fillers like carbon black (CB), leading to improved performance in elastomer composites. mdpi.compolimi.it These functionalized fillers enhance the interaction between the filler and the polymer matrix, which is crucial for applications requiring low energy dissipation, such as in "green" tires. polimi.it

Specifically, pyrrole compounds bearing sulfur-containing functional groups, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) and 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP), have been synthesized from bio-based precursors. polimi.it These compounds can be grafted onto the surface of carbon black. The pyrrole moiety is believed to form a covalent bond with the carbon black surface, while the terminal thiol (-SH) or disulfide (-SS-) groups can react with the unsaturated polymer chains of the elastomer during vulcanization. polimi.itmdpi.com This dual reactivity enhances the filler-polymer coupling, leading to a reduction in hysteresis and an increase in dynamic rigidity in the final composite material. polimi.itnih.gov

| Compound | Filler | Elastomers | Key Findings |

| CB/SHP | Carbon Black (CB) functionalized with 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol | Poly(styrene-co-butadiene) and Natural Rubber | Reduced Payne effect by ~25% and increased dynamic rigidity at 70 °C by ~25% compared to silica-based composite. nih.gov |

| CB/SSP | Carbon Black (CB) functionalized with 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide | Poly(styrene-co-butadiene) and Natural Rubber | Partial replacement of pristine CB with CB/SSP led to better curing, a ~20% increase in dynamic rigidity, and a ~10% reduction in hysteresis at 70 °C. polimi.it |

This table presents data on the application of 2,5-dimethyl-1H-pyrrole derivatives in elastomer composites.

Pharmacological and Biological Research Implications

The 2,5-dimethylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net Its derivatives have been investigated for various therapeutic applications, including as antibacterial, antiviral, and anticancer agents. researchgate.net

Investigations into Antitubercular Activities of 2,5-Dimethylpyrrole Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. ucl.ac.uk This has created an urgent need for new antitubercular agents with novel mechanisms of action. The 2,5-dimethylpyrrole scaffold has been identified as a key feature for antimycobacterial activity. ucl.ac.uknih.gov

Structure-activity relationship (SAR) studies have been conducted on a series of 2,5-dimethylpyrrole derivatives to optimize their potency against M. tuberculosis. ucl.ac.uk These studies have shown that modifications at various positions on the pyrrole core and its substituents can significantly impact antitubercular efficacy. For example, a series of N-phenyl-2,5-dimethylpyrrole derivatives were designed as hybrids of known antitubercular agents. nih.gov One derivative, compound 5d, which features a cyclohexylmethylene side chain, demonstrated high potency against both susceptible and MDR-TB strains at submicromolar concentrations. nih.govacs.org This compound was also effective against intracellular mycobacteria and showed low toxicity. nih.gov

Further exploration led to the identification of other potent analogues, underscoring the importance of bulky, lipophilic substituents on the side chain at the C3 position of the pyrrole ring. ucl.ac.uk Computational docking studies suggest that these compounds may target MmpL3, a crucial mycolic acid transporter in M. tuberculosis, in a manner similar to other known inhibitors. ucl.ac.uk

| Compound Series/Scaffold | Target | Activity Highlights |

| N-Aryl-2,5-dimethylpyrroles | M. tuberculosis (including MDR strains) | Compound 5d showed high potency (MIC in the submicromolar range) and was effective against intracellular mycobacteria. nih.govacs.org |

| 2,5-Dimethylpyrrole analogues | M. tuberculosis (H37Rv) | Compounds 5n (MIC90: 0.73 µg/mL) and 5q (MIC90: 0.40 µg/mL) showed high activity and low cytotoxicity. ucl.ac.uk |

| Pyrrole-coumarin conjugates | M. tuberculosis (including drug-resistant strains) | Active against drug-resistant strains with MIC values ranging from 2 to 4 µg/mL and were nontoxic to Vero cells. researchgate.net |

| Pyrrolo[1,2-a]quinoline derivatives | M. tuberculosis (H37Rv and MDR strains) | Compound 4j emerged as a promising agent with MICs of 8 µg/mL against H37Rv and 16 µg/mL against MDR strains. mdpi.com |

This table summarizes research findings on the antitubercular activities of various 2,5-dimethylpyrrole scaffolds.

Role in Enhancing Monoclonal Antibody Production in Cell Culture Systems

The production of monoclonal antibodies (mAbs) is a cornerstone of modern biotechnology and medicine. Research into chemical agents that can enhance the efficiency of mAb production in host cell lines, such as Chinese hamster ovary (CHO) cells, is of critical importance. While direct studies on this compound are not prominent, extensive research has identified the 2,5-dimethylpyrrole core as a key pharmacophore for improving mAb yields.

In a large-scale screening of 23,227 chemicals, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) was discovered to significantly increase mAb production in recombinant CHO cell cultures. nih.govnih.govsemanticscholar.org Subsequent structure-activity relationship studies pinpointed the 2,5-dimethylpyrrole moiety as the most active component of the MPPB molecule. nih.govnih.govsemanticscholar.org The addition of 2,5-dimethylpyrrole alone to the cell culture resulted in a 2.2-fold increase in cell-specific productivity compared to control conditions. nih.gov

The mechanism behind this enhancement involves several physiological changes in the cells. The 2,5-dimethylpyrrole structure was found to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.govnih.govsemanticscholar.org This suggests a metabolic shift that prioritizes protein production over cell proliferation. Furthermore, the presence of this pyrrole derivative was shown to affect the post-translational modification of the antibodies, specifically by suppressing the galactosylation of N-linked glycans, which is a critical quality attribute for therapeutic mAbs. nih.govnih.gov These findings underscore the potential for derivatives like this compound to be used as chemical additives to optimize and control the large-scale manufacturing of therapeutic antibodies. nih.govplos.org

Table 1: Effects of 2,5-Dimethylpyrrole on Monoclonal Antibody Production in rCHO Cells

| Parameter | Observation | Reference |

| Cell-Specific Productivity | 2.2-fold increase compared to control | nih.gov |

| Cell Growth | Suppressed | nih.govnih.gov |

| Glucose Uptake Rate | Increased | nih.govnih.gov |

| Intracellular ATP | Increased | nih.govnih.gov |

| N-glycan Galactosylation | Suppressed | nih.govnih.gov |

Potential as Precursors and Building Blocks for Complex Bioactive Molecules

The pyrrole ring is a ubiquitous scaffold found in a vast number of natural products and synthetic drugs, highlighting its importance in medicinal chemistry. biolmolchem.comnih.gov The 2,5-dimethylpyrrole framework, in particular, serves as a valuable starting point for the synthesis of more complex and potent bioactive molecules. biolmolchem.comnih.gov

The title compound, this compound, is exceptionally well-suited for this role. The 2,5-dimethylpyrrole core provides a stable, lipophilic base that is common in many biologically active agents. The key feature, however, is the N-propargyl group. This terminal alkyne is a highly versatile functional handle for a wide range of chemical transformations. nih.govmdpi.com It is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific covalent linking of the pyrrole scaffold to other molecular fragments to create diverse and complex structures.

This strategy enables the construction of hybrid molecules, where the 2,5-dimethylpyrrole unit can be combined with other pharmacophores to target multiple biological pathways or to enhance properties like binding affinity and selectivity. The acidity of the terminal alkyne's hydrogen atom also allows for its use in C-C bond-forming reactions, such as Sonogashira couplings or acetylide additions, further expanding the synthetic possibilities. youtube.comyoutube.comorganic-chemistry.org This synthetic accessibility makes this compound a powerful building block for generating libraries of novel compounds for drug discovery and chemical biology.

Exploration of Related Pyrrole Derivatives in Broader Antimicrobial Research

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrrole derivatives have long been recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. nih.govresearchgate.netzenodo.org The 2,5-dimethylpyrrole scaffold is a recurring motif in many of these potent antimicrobial compounds.

Research has demonstrated that incorporating the 2,5-dimethylpyrrole moiety into various heterocyclic systems can lead to compounds with significant antimicrobial efficacy. For instance, series of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs and their derived triazoles, azetidinones, and thiazolidinones have been synthesized and evaluated. nih.govresearchgate.net Many of these compounds displayed good to excellent in vitro activity against various bacterial and fungal strains, with some exhibiting minimum inhibitory concentration (MIC) values as low as 1-4 µg/mL. nih.govresearchgate.net

Furthermore, several of these 2,5-dimethylpyrrole derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with MIC values in the range of 1-2 µg/mL. nih.govresearchgate.net Another study focused on novel 2,5-dimethylpyrrolyl-pyrazole derivatives, which were also screened for their antimicrobial and antitubercular activities. researchgate.net The consistent discovery of potent antimicrobial activity across different classes of 2,5-dimethylpyrrole derivatives highlights the importance of this scaffold in the design of new anti-infective agents.

Table 2: Antimicrobial Activities of Various 2,5-Dimethylpyrrole Derivatives

| Derivative Class | Target Activity | Example Pathogen/Strain | Reference |

| Benzoic acid hydrazide analogs | Antibacterial, Antifungal | Various | nih.govresearchgate.net |

| Triazoles, Azetidinones, Thiazolidinones | Antitubercular | Mycobacterium tuberculosis H37Rv | nih.govresearchgate.net |

| Pyrazole derivatives | Antimicrobial, Antitubercular | Mycobacterium tuberculosis | researchgate.net |

| Fatty acid conjugates | Antibacterial, Antifungal | S. aureus, B. subtilis, C. albicans | doaj.org |

Advanced Chemical Synthesis and Organic Transformations

Utilization as Versatile Building Blocks in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The compound this compound is an ideal substrate for such strategies due to the orthogonal reactivity of its components.

The synthesis of the N-substituted 2,5-dimethylpyrrole core itself is often achieved via the Paal-Knorr reaction, a robust condensation of a 1,4-dicarbonyl compound (like hexane-2,5-dione) with a primary amine (in this case, propargylamine). researchgate.netresearchgate.netmdpi.com This reaction is known for its high yields and can often be performed under environmentally friendly conditions, such as in water. researchgate.net

Once formed, the propargyl group serves as a branch point for diversification. nih.govmdpi.com As a terminal alkyne, it can undergo a multitude of transformations. For example:

Cycloaddition reactions: As mentioned, CuAAC with various azides can generate a library of 1,2,3-triazole-linked conjugates.

Coupling reactions: Palladium-catalyzed couplings like the Sonogashira reaction can attach aryl or vinyl groups.

Hydration: The alkyne can be hydrated to form a methyl ketone.

Reduction: It can be selectively reduced to the corresponding alkene (prop-2-en-1-yl) or alkane (propyl).

This ability to selectively transform the propargyl group without altering the pyrrole core allows chemists to rapidly generate a family of related but structurally diverse compounds from a single, easily accessible starting material, which is the essence of divergent synthesis. acs.orgrsc.orgacs.org

Precursors for the Construction of Supramolecular Structures

The propargyl group is again of central importance in this context. The terminal alkyne is a key functional group for forming covalent linkages in the construction of larger, pre-organized molecules that can then self-assemble. For example, the Glaser-Hay coupling reaction allows for the oxidative dimerization of terminal alkynes to form a 1,3-diyne linkage, effectively connecting two pyrrole units. nih.gov This covalent bond formation is a common strategy in the synthesis of macrocycles and other components of supramolecular systems.

Furthermore, the use of click reactions like CuAAC provides a highly efficient and orthogonal method to "stitch" pyrrole-containing units onto larger scaffolds or to link them together, forming polymers, dendrimers, or discrete molecular cages. The directionality and rigidity of the resulting triazole linker can be exploited to control the final three-dimensional structure of the supramolecular assembly. The crystal structure of related 2,5-dimethylpyrrole derivatives reveals how intermolecular forces, such as C-H···π interactions, can stabilize the packing in the solid state, providing insight into how these molecules might behave in larger assemblies. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

While specific research exclusively focused on 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole is not extensively documented in publicly available literature, its chemical structure, combining a 2,5-dimethylpyrrole core with a propargyl group, allows for significant academic contributions through the application of well-established synthetic methodologies and the exploration of its unique reactivity.

The primary method for the synthesis of this compound is the Paal-Knorr pyrrole (B145914) synthesis . This highly efficient and versatile reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, propargylamine (B41283). rgmcet.edu.inwikipedia.org The reaction typically proceeds under acidic conditions or with the aid of various catalysts to facilitate the cyclization and dehydration steps. rsc.orgresearchgate.net

Table 1: Illustrative Paal-Knorr Synthesis Conditions for N-Substituted Pyrroles

| Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Acid | 100 | 2-4 | >80 | rgmcet.edu.in |

| L-proline | 80 | 1-2 | >90 | rsc.org |

The key academic contribution of this molecule lies in its bifunctional nature. The 2,5-dimethylpyrrole moiety provides a stable aromatic core with specific electronic properties, while the terminal alkyne of the propargyl group serves as a versatile handle for a wide range of chemical transformations.

The most significant of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. This opens up possibilities for covalently linking the pyrrole core to a vast array of other molecules, including polymers, biomolecules, and functional materials. cambridge.orgresearchgate.net

Unresolved Challenges and Open Questions in the Field

Despite the straightforward synthetic access to this compound, several challenges and open questions remain in the broader context of N-alkynyl pyrrole chemistry.

Regioselectivity in Pyrrole Functionalization: While the 1-position is occupied by the propargyl group, the functionalization of the pyrrole ring at the C-3 and C-4 positions remains a challenge. Developing selective methods to introduce substituents at these positions without affecting the alkyne functionality is an area for further investigation. nih.gov

Controlling Alkyne Reactivity: The terminal alkyne is highly reactive and can undergo various transformations besides cycloaddition, such as dimerization (homo-coupling) or other addition reactions, particularly in the presence of metal catalysts. nih.gov Understanding and controlling these side reactions to ensure high yields of the desired click product is a persistent challenge.

Scalability and Green Synthesis: While laboratory-scale syntheses are well-established, developing scalable and environmentally benign methods for the production of N-propargyl pyrroles remains an important goal. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net